1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone
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Overview
Description
1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule with a molecular weight of 327.4 g/mol.
Preparation Methods
The synthesis of 1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone involves several steps. One common synthetic route includes the reaction of morpholine with 2-chloropyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethanethiol under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrimidine ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-fibrotic and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, which are involved in the synthesis of collagen, thereby exerting anti-fibrotic effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-inflammatory properties.
Indole derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyrimidin-2-ylsulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-9(13-4-6-15-7-5-13)8-16-10-11-2-1-3-12-10/h1-3H,4-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXINZIWXWFNPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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